3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid

CAS No.: 1094225-83-8

Cat. No.: VC2555128

Molecular Formula: C11H9BrO4

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094225-83-8 |

|---|---|

| Molecular Formula | C11H9BrO4 |

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | (E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |

| Standard InChI Key | HVJWZSYFHWNTIW-OWOJBTEDSA-N |

| Isomeric SMILES | C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O |

| SMILES | C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |

| Canonical SMILES | C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O |

Introduction

Chemical Identity and Structure

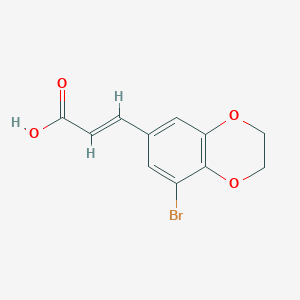

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is an organic compound with the molecular formula C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol . The compound is also identified by its CAS number 1094225-83-8 . The compound is specifically designated as the (2E) isomer, indicating the trans configuration across the carbon-carbon double bond in the prop-2-enoic acid moiety .

The chemical structure features several key components:

-

A 2,3-dihydro-1,4-benzodioxin core structure (a benzene ring fused with a 1,4-dioxane ring)

-

A bromine atom at the 8-position of the benzodioxin ring

-

A prop-2-enoic acid (acrylic acid) side chain at the 6-position

-

An E-configuration (trans) of the double bond in the prop-2-enoic acid group

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 1094225-83-8 |

| IUPAC Name | (E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |

| Alternative Names | (2E)-3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid |

| Molecular Formula | C₁₁H₉BrO₄ |

| Molecular Weight | 285.09 g/mol |

| InChI Key | HVJWZSYFHWNTIW-OWOJBTEDSA-N |

Physical and Chemical Properties

3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically appears as a solid powder at standard conditions . The compound's structure suggests several important physicochemical characteristics that influence its behavior in chemical reactions and biological systems.

The benzodioxin core provides a relatively rigid scaffold, while the bromine substituent increases lipophilicity and can serve as a site for further chemical modifications. The unsaturated carboxylic acid group (prop-2-enoic acid) offers both acidic properties and potential for conjugate addition reactions. The E-configuration of the double bond is significant as it influences the compound's spatial arrangement and potential interactions with biological targets.

Key Properties

| Property | Description |

|---|---|

| Physical State | Solid powder |

| Solubility | Limited water solubility due to the hydrophobic bromine and benzodioxin moiety; likely soluble in organic solvents like DMSO |

| Reactivity | Contains reactive sites including the carboxylic acid group and α,β-unsaturated system |

| Structural Features | Contains a 2,3-dihydro-1,4-benzodioxin core, bromine substituent, and α,β-unsaturated carboxylic acid |

| Configuration | E-isomer (trans) across the carbon-carbon double bond |

| Application Area | Basis for Potential |

|---|---|

| Antioxidant Activity | Benzodioxin derivatives have demonstrated antioxidant properties |

| Anti-inflammatory | Related structures show anti-inflammatory effects |

| Chemical Probe | The unique structure may serve as a scaffold for developing chemical probes for biological research |

| Drug Discovery | The 1,4-benzodioxan scaffold appears in various pharmacologically active compounds |

| Hazard Statement | Description | GHS Pictogram |

|---|---|---|

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Emergency Procedures

In case of exposure, the following emergency procedures are recommended :

-

Skin contact: Wash with plenty of soap and water

-

Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present

-

Inhalation: Remove person to fresh air

-

If irritation persists or if feeling unwell: Seek medical attention

Related Compounds and Structural Analogs

Several related compounds appear in the chemical literature and commercial catalogs, providing context for understanding the potential applications and properties of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid.

Notable Structural Analogs

-

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS: 860003-88-9) - Likely a synthetic precursor to the target compound

-

7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 368839-12-7) - A related amino-substituted derivative

-

Other 1,4-benzodioxan analogs - Over 367 analogs of this scaffold are available as building blocks for pharmaceutical research

The prevalence of these related structures in chemical catalogs and databases indicates the importance of the benzodioxin scaffold in synthetic and medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume